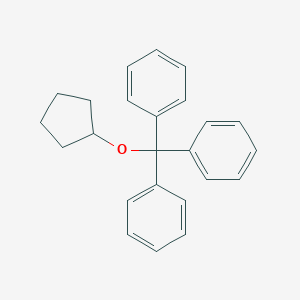
Cyclopentyl(triphenylmethyl)ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentyl(triphenylmethyl)ether, is an organic compound that combines the structural features of cyclopentyl and trityl groups. The trityl group, also known as triphenylmethyl, is a common protecting group in organic synthesis due to its stability and ease of removal. Cyclopentyl groups are known for their ring structure, which can impart unique chemical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ether, cyclopentyl trityl, typically involves the reaction of cyclopentanol with trityl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of a trityl cation, which then reacts with the cyclopentanol to form the desired ether. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent side reactions .
Industrial Production Methods
Industrial production of ether, cyclopentyl trityl, follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentyl(triphenylmethyl)ether, undergoes various chemical reactions, including:
Oxidation: The ether can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the ether to hydrocarbons.
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclopentanone, while reduction can produce cyclopentane .
Wissenschaftliche Forschungsanwendungen
Cyclopentyl(triphenylmethyl)ether, has several applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis to protect alcohols and amines during multi-step reactions.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Utilized in drug development for the protection of functional groups in complex molecules.
Industry: Applied in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ether, cyclopentyl trityl, involves the formation of a stable trityl cation, which can interact with various nucleophiles. The trityl group acts as a protecting group by temporarily blocking reactive sites on molecules, thus preventing unwanted reactions during synthesis. The cyclopentyl group can influence the reactivity and stability of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentyl methyl ether: Another ether with a cyclopentyl group but lacks the trityl group.
Triphenylmethyl chloride: Contains the trityl group but lacks the ether linkage.
Cyclopentanol: Contains the cyclopentyl group but lacks the trityl group.
Uniqueness
Cyclopentyl(triphenylmethyl)ether, is unique due to the combination of the cyclopentyl and trityl groups, which imparts distinct chemical properties. The trityl group provides stability and ease of removal, while the cyclopentyl group adds unique reactivity and steric effects .
Eigenschaften
CAS-Nummer |
1241-40-3 |
|---|---|
Molekularformel |
C24H24O |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
[cyclopentyloxy(diphenyl)methyl]benzene |
InChI |
InChI=1S/C24H24O/c1-4-12-20(13-5-1)24(21-14-6-2-7-15-21,22-16-8-3-9-17-22)25-23-18-10-11-19-23/h1-9,12-17,23H,10-11,18-19H2 |
InChI-Schlüssel |
VMDKMEOIGXXRHB-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)OC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1CCC(C1)OC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















